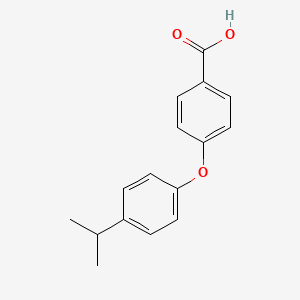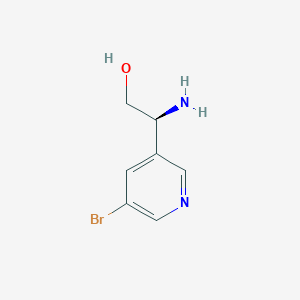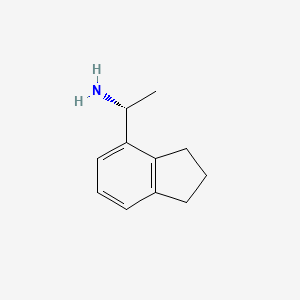
1-(3-(Tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one is an organic compound with a complex structure that includes a tert-butyl group, a hydroxy group, and a methyl group attached to a phenyl ring, which is further connected to a butanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butylbenzene, methylphenol, and butanone.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the desired chemical transformations.
Step-by-Step Synthesis:
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(3-(Tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the butanone moiety can be reduced to form an alcohol.
Substitution: The tert-butyl and methyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents like chlorine (Cl2) and bromine (Br2) are often employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
科学的研究の応用
1-(3-(Tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(3-(Tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one involves its interaction with molecular targets and pathways within biological systems. The hydroxy group can form hydrogen bonds with biological molecules, while the tert-butyl and methyl groups contribute to the compound’s hydrophobic interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
類似化合物との比較
Similar Compounds
1-(3-(Tert-butyl)-2-hydroxyphenyl)butan-1-one: Lacks the methyl group, which may affect its chemical and biological properties.
1-(3-(Tert-butyl)-2-methylphenyl)butan-1-one: Lacks the hydroxy group, which may reduce its ability to form hydrogen bonds.
1-(3-(Tert-butyl)-2-hydroxy-5-methylphenyl)propan-1-one: Has a shorter carbon chain, which may influence its reactivity and applications.
Uniqueness
1-(3-(Tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one is unique due to the presence of all three functional groups (tert-butyl, hydroxy, and methyl) on the phenyl ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C15H22O2 |
|---|---|
分子量 |
234.33 g/mol |
IUPAC名 |
1-(3-tert-butyl-2-hydroxy-5-methylphenyl)butan-1-one |
InChI |
InChI=1S/C15H22O2/c1-6-7-13(16)11-8-10(2)9-12(14(11)17)15(3,4)5/h8-9,17H,6-7H2,1-5H3 |
InChIキー |
QTYSKMZEYGRLIJ-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)C1=C(C(=CC(=C1)C)C(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylicacidhydrochloride](/img/structure/B13559668.png)



![4-[(4-Methylphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13559710.png)
![[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonylchloride,Mixtureofdiastereomers](/img/structure/B13559720.png)

![rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonamide](/img/structure/B13559732.png)


![[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13559747.png)
![tert-butyl N-[1-(2-bromoacetyl)cyclobutyl]carbamate](/img/structure/B13559748.png)
![3-[2-(4-Methylphenyl)-1H-indol-3-YL]propanoic acid](/img/structure/B13559752.png)

